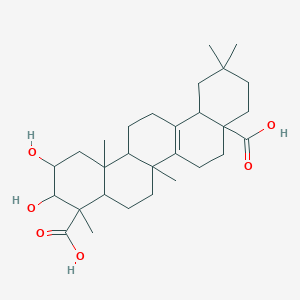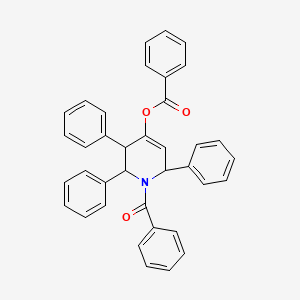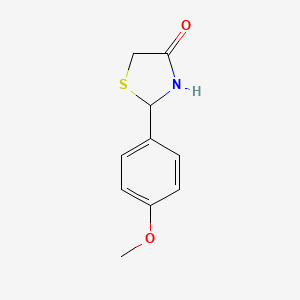![molecular formula C26H23ClN4O3S2 B15150617 N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B15150617.png)
N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide group linked to a benzothiazole ring, which is further connected to a morpholine-substituted phenyl group through a sulfanyl bridge. The presence of multiple functional groups, including a chloro substituent, morpholine ring, and benzothiazole moiety, makes this compound an interesting subject for chemical research and potential pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the benzamide group. The morpholine-substituted phenyl group is then attached through a series of nucleophilic substitution and coupling reactions. The final step involves the formation of the sulfanyl bridge under controlled conditions, often using thiol reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-fluorophenol: A related compound with a similar aromatic structure but different substituents.
(4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine: A compound with a thiazole core and morpholine substituent, similar to the benzothiazole and morpholine groups in the target compound.
Uniqueness
N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzothiazole ring and the morpholine-substituted phenyl group provides a versatile scaffold for further modification and optimization in various research applications.
Propriétés
Formule moléculaire |
C26H23ClN4O3S2 |
|---|---|
Poids moléculaire |
539.1 g/mol |
Nom IUPAC |
N-[2-[2-(3-chloro-4-morpholin-4-ylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C26H23ClN4O3S2/c27-20-14-18(7-9-22(20)31-10-12-34-13-11-31)28-24(32)16-35-26-30-21-8-6-19(15-23(21)36-26)29-25(33)17-4-2-1-3-5-17/h1-9,14-15H,10-13,16H2,(H,28,32)(H,29,33) |
Clé InChI |
XYNABMVECVLELM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)NC(=O)C5=CC=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15150538.png)
![3,4-Bis[(4-methoxybenzoyl)amino]benzoic acid](/img/structure/B15150551.png)


![Butyl 3-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B15150561.png)


![N-(3-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15150604.png)
![2,2'-Piperazine-1,4-diylbis{1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone}](/img/structure/B15150605.png)
![2-methylpropyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B15150610.png)
![4-methyl-N-{2-[13-({[(4-methylphenyl)sulfonyl]amino}acetyl)-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B15150625.png)
![N-cyclohexyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150632.png)
![3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one](/img/structure/B15150635.png)
![Ethyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B15150647.png)
